molecular formula C14H13Cl2NO3S B6643257 4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide

Cat. No. B6643257
M. Wt: 346.2 g/mol
InChI Key: VFXTWAFSDSOMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide, commonly known as CCMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CCMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.83 g/mol.

Mechanism of Action

The mechanism of action of CCMS is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. CCMS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in the growth and proliferation of cancer cells. CCMS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
CCMS has been shown to have various biochemical and physiological effects. In cancer research, CCMS has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce metastasis (the spread of cancer to other parts of the body). In inflammation research, CCMS has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurological disorders, CCMS has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

CCMS has several advantages for lab experiments, including its high purity, solubility in organic solvents, and ability to target specific enzymes and signaling pathways. However, CCMS also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for CCMS research, including the development of new synthesis methods to improve yields and purity, the identification of new therapeutic applications, and the optimization of dosing and administration methods. Additionally, further research is needed to fully understand the mechanism of action of CCMS and its potential side effects. Overall, CCMS has shown promising potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

CCMS can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 5-chloro-2-methoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CCMS. The synthesis of CCMS has been optimized to achieve high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

CCMS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells through its ability to target specific enzymes and signaling pathways. Inflammation research has shown that CCMS can reduce inflammation by inhibiting the activity of inflammatory mediators. In neurological disorders, CCMS has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-7-11(4-5-12(9)16)21(18,19)17-13-8-10(15)3-6-14(13)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXTWAFSDSOMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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